
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of oxolane amine and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is not fully understood. However, studies suggest that the compound inhibits the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. The compound also induces apoptosis in cancer cells and inhibits the growth and proliferation of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and enzymes. The compound also induces apoptosis in cancer cells and inhibits the growth and proliferation of viruses. In addition, it has been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine has several advantages for lab experiments. It is a stable compound and can be easily synthesized in high yield and purity. The compound is also soluble in common solvents, which makes it easy to work with. However, the compound has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, the compound has not been extensively tested in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins it targets. Another direction is to test the compound in vivo and evaluate its efficacy and safety in animal models. In addition, the compound could be modified to improve its pharmacokinetic properties and increase its potency. Finally, the compound could be tested in clinical trials to evaluate its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine involves the reaction of 1-ethylsulfonylpropan-2-amine with 2,2,5,5-tetramethyloxolane-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity and can be further purified using column chromatography.
Scientific Research Applications
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various diseases and has shown promising results.
properties
IUPAC Name |
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3S/c1-7-18(15,16)9-10(2)14-11-8-12(3,4)17-13(11,5)6/h10-11,14H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGZOTHIHGFQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C)NC1CC(OC1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)
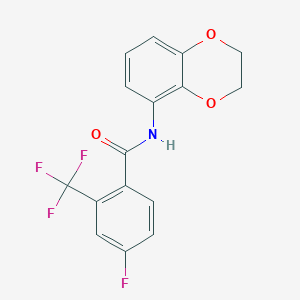
![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
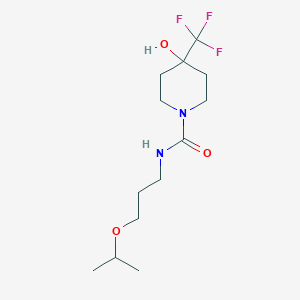

![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)
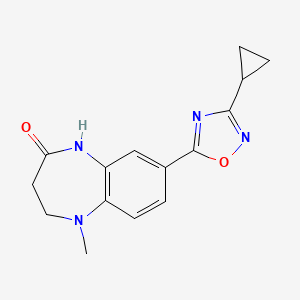
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)
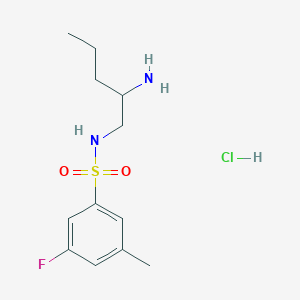
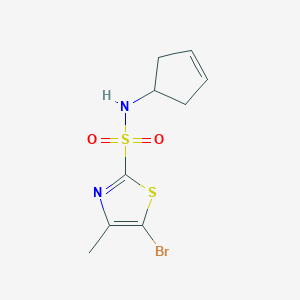
![2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B7641120.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)